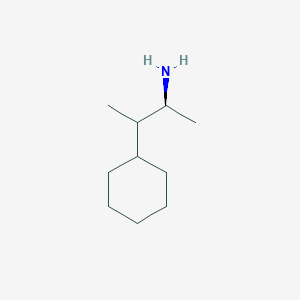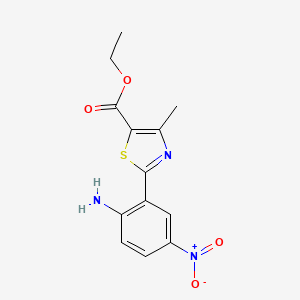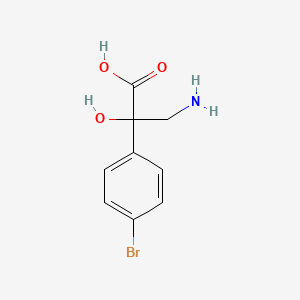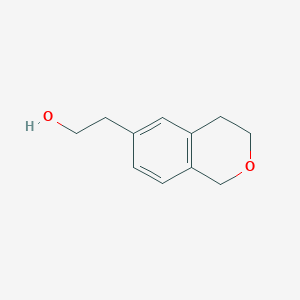
(2S)-3-Cyclohexylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Cyclohexylbutan-2-amine, also known as CHB, is a chiral amine with a cyclohexyl group attached to the alpha-carbon of the amine. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CHB has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of (2S)-3-Cyclohexylbutan-2-amine is not fully understood, but it is believed to act as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. (2S)-3-Cyclohexylbutan-2-amine has been found to modulate glutamate receptors, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
(2S)-3-Cyclohexylbutan-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been found to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-3-Cyclohexylbutan-2-amine is its relative ease of synthesis, which makes it readily available for research studies. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of (2S)-3-Cyclohexylbutan-2-amine is its limited solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (2S)-3-Cyclohexylbutan-2-amine. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of (2S)-3-Cyclohexylbutan-2-amine and its effects on cognitive function in humans. Additionally, (2S)-3-Cyclohexylbutan-2-amine may have potential as a treatment for drug addiction, and further studies are needed to explore this possibility. Finally, the development of more soluble analogs of (2S)-3-Cyclohexylbutan-2-amine may enhance its potential therapeutic applications.
Synthesis Methods
The synthesis of (2S)-3-Cyclohexylbutan-2-amine involves the reaction of cyclohexylmagnesium bromide with (S)-2-chlorobutan-1-amine. The resulting product is (2S)-3-cyclohexylbutan-2-amine, which can be purified through recrystallization. The synthesis of (2S)-3-Cyclohexylbutan-2-amine is a relatively straightforward process and has been used in various research studies.
Scientific Research Applications
(2S)-3-Cyclohexylbutan-2-amine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (2S)-3-Cyclohexylbutan-2-amine has been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(2S)-3-cyclohexylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexylbutan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)

![(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2719062.png)

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)
![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)
